2-(Ethoxycarbonyl)isonicotinic acid

Description

Properties

IUPAC Name |

2-ethoxycarbonylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-14-9(13)7-5-6(8(11)12)3-4-10-7/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTHUWLNMZSRBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569101 | |

| Record name | 2-(Ethoxycarbonyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142074-49-5 | |

| Record name | 2-(Ethoxycarbonyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-(Ethoxycarbonyl)isonicotinic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(Ethoxycarbonyl)isonicotinic Acid

Abstract

This technical guide provides a comprehensive overview of the (CAS No. 142074-49-5). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes predicted data with established analytical methodologies. While experimentally determined values for this specific molecule are not widely published, this guide establishes a robust framework for its characterization. It details the molecular structure, predicted physicochemical parameters, and its significance as a heterocyclic building block in medicinal chemistry. Crucially, this guide offers detailed, field-proven experimental protocols for determining key properties such as solubility, pKa, and spectral characteristics, empowering researchers to generate the precise data required for their discovery and development programs.

Introduction and Strategic Context

This compound is a bifunctional heterocyclic compound belonging to the pyridine family.[1] Its structure, featuring both a carboxylic acid and an ethyl ester group on the isonicotinic acid scaffold, makes it a versatile building block for organic synthesis.[1][2] The isonicotinic acid framework itself is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the anti-tuberculosis drug isoniazid.[3][4]

The dual functionality of this molecule allows for orthogonal chemical modifications. The carboxylic acid can be readily converted into amides, esters, or other derivatives, while the ethyl ester provides a handle for hydrolysis or transesterification. This versatility makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics targeting a range of diseases, including central nervous system disorders, inflammatory conditions, and cancer.[5][6]

A thorough understanding of the is paramount for its effective use. Properties such as solubility, acidity (pKa), and stability directly influence reaction conditions, purification strategies, formulation development, and, ultimately, the pharmacokinetic and pharmacodynamic profile of any resulting drug candidate. This guide provides the foundational knowledge and practical protocols to enable this characterization.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is confirming its structure and identity.

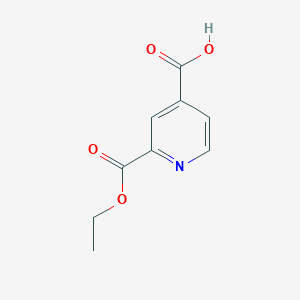

Chemical Structure Diagram

Caption: Fig 1. Molecular Structure of this compound.

Physicochemical Properties

Precise, experimentally-derived data for this compound is sparse in publicly accessible literature. The following table summarizes key identifiers and computationally predicted properties, which serve as valuable estimates for initiating experimental work.[2]

| Property | Value | Source |

| CAS Number | 142074-49-5 | [1][2][7] |

| Molecular Formula | C₉H₉NO₄ | [7][8] |

| Molecular Weight | 195.17 g/mol | [9] |

| Synonyms | 2,4-Pyridinedicarboxylic acid 2-ethyl ester | [8][9] |

| Predicted Boiling Point | 438.8 ± 30.0 °C | [9] |

| Predicted Density | 1.304 ± 0.06 g/cm³ | [9] |

| Predicted pKa | 3.00 ± 0.10 (for the carboxylic acid) | [9] |

| Recommended Storage | 2-8°C, Sealed in a dry environment | [7] |

Recommended Experimental Protocols for Characterization

Given the limited published data, direct experimental determination of the compound's properties is essential for any research or development program. The following section provides robust, validated protocols for characterizing the key physicochemical attributes of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

Expertise & Rationale: The saturation shake-flask method is the gold standard for determining equilibrium solubility, providing thermodynamically stable and reliable data crucial for pre-formulation and bioavailability assessments.[5][10] This method ensures that the solution has reached true equilibrium, unlike kinetic methods which can sometimes overestimate solubility.[11]

Experimental Workflow Diagram

Caption: Fig 2. Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol:

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Incubation: Add an excess amount of solid this compound to a glass vial containing a known volume of the PBS buffer. The presence of undissolved solid throughout the experiment is critical.

-

Equilibration: Seal the vial and place it in an incubator shaker set to a constant temperature (e.g., 37°C). Agitate the suspension for at least 24 hours to ensure equilibrium is reached.[1]

-

Phase Separation: After incubation, remove the vial and allow it to stand for a short period. To separate the undissolved solid, centrifuge an aliquot of the suspension at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sampling: Carefully collect the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining particulates. This step is crucial to avoid artificially high results.[1]

-

Quantification: Prepare a standard curve of the compound in the same buffer. Analyze the filtered sample and standards using a validated HPLC-UV method. The concentration is determined by comparing the sample's peak area to the standard curve.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Expertise & Rationale: Potentiometric titration is a highly precise and reliable method for determining pKa values.[12][13] It directly measures the change in pH as a function of added titrant, allowing for the identification of the half-equivalence point where pH = pKa. For this compound, we expect two pKa values: one for the carboxylic acid (predicted to be ~3.0) and another for the protonated pyridine nitrogen (expected to be lower than the parent isonicotinic acid's pKa of ~4.96 due to the electron-withdrawing ester group).[9][14]

Step-by-Step Protocol:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[12]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in CO₂-free deionized water to create a solution of known concentration (e.g., 1-5 mM). A co-solvent like methanol may be used if aqueous solubility is low, but the pKa value will be for that specific solvent system.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen gas to prevent dissolution of atmospheric CO₂.[12]

-

Acidic Titration: First, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2.0) to fully protonate the molecule.

-

Basic Titration: Titrate the acidified solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa values are determined from the pH at the half-equivalence points on the titration curve. The first inflection point will correspond to the neutralization of the excess strong acid, the second to the deprotonation of the carboxylic acid, and the third to the deprotonation of the pyridinium ion.

Spectroscopic Characterization

Expertise & Rationale: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. The chemical shifts, coupling constants, and integration of signals provide a complete picture of the molecule's atomic connectivity.[15]

-

Expected ¹H NMR Features: (in CDCl₃ or DMSO-d₆)

-

Pyridine Ring Protons: Three distinct aromatic protons will be observed, likely as doublets or doublets of doublets, in the δ 7.5-9.0 ppm region. The proton adjacent to the nitrogen will be the most downfield.

-

Ethyl Group: A quartet (CH₂) around δ 4.2-4.5 ppm and a triplet (CH₃) around δ 1.2-1.5 ppm, with a typical coupling constant (J) of ~7 Hz.

-

Carboxylic Acid Proton: A broad singlet, typically > δ 10 ppm, which is exchangeable with D₂O.

-

-

Expected ¹³C NMR Features:

-

Carbonyl Carbons: Two signals in the δ 160-175 ppm range, corresponding to the ester and carboxylic acid carbonyls.[16]

-

Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 120-155 ppm). The carbons directly attached to the nitrogen and the functional groups will be the most deshielded.[17]

-

Ethyl Group: Two aliphatic signals, a CH₂ around δ 60-65 ppm and a CH₃ around δ 13-15 ppm.

-

Expertise & Rationale: FTIR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups. It is particularly useful for confirming the presence of the carbonyls and the carboxylic acid hydroxyl group.[18]

-

Expected Key Absorptions: (KBr pellet or ATR)

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[19]

-

C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretches just above 3000 cm⁻¹; aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=O Stretch (Carbonyls): Two distinct, strong, sharp peaks are expected in the 1680-1750 cm⁻¹ region. The ester carbonyl will likely be at a higher wavenumber (1720-1740 cm⁻¹) than the carboxylic acid carbonyl (1680-1710 cm⁻¹), which is broadened by hydrogen bonding.[19]

-

C-O Stretch (Ester/Acid): Strong bands in the 1100-1300 cm⁻¹ region.

-

C=C/C=N Stretch (Pyridine Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

-

Expertise & Rationale: Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition and offering structural clues. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.[20]

-

Expected Observations:

-

Molecular Ion Peak (M+H)⁺: In positive ion mode ESI-MS, the primary observed ion should correspond to the protonated molecule [C₉H₉NO₄ + H]⁺ at m/z 196.05.

-

Key Fragments: Common fragmentation pathways would include the loss of the ethoxy group (-45 Da), loss of CO₂ (-44 Da), or loss of the entire ethoxycarbonyl group (-73 Da).

-

Conclusion

This compound is a chemical intermediate of significant potential for pharmaceutical research and development. While comprehensive experimental data on its physicochemical properties is not yet prevalent in scientific literature, this guide provides a robust framework for its characterization. By combining predicted values with detailed, state-of-the-art experimental protocols, researchers are well-equipped to determine the precise parameters—solubility, pKa, and spectral identity—necessary to advance their scientific objectives. The application of these standardized methodologies will ensure the generation of high-quality, reliable data, facilitating the seamless integration of this versatile building block into drug discovery pipelines.

References

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved January 14, 2026, from [Link]

-

Flogis, A., et al. (2022). The Impact of Centrifugation on Saturation Shake-Flask Solubility Measurements. Pharmaceutics. Retrieved January 14, 2026, from [Link]

-

Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved January 14, 2026, from [Link]

- Vertex AI Search. (n.d.). This compound, 1 gram.

-

MySkinRecipes. (n.d.). 2-(Methoxycarbonyl)isonicotinic acid. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 14, 2026, from [Link]

-

Acree, Jr., W. E., & Abraham, M. H. (2014). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids. Retrieved January 14, 2026, from [Link]

-

Wikipedia. (n.d.). Isonicotinic acid. Retrieved January 14, 2026, from [Link]

-

Merck Index. (n.d.). Isonicotinic Acid. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). 13C-NMR spectrum of (4). Retrieved January 14, 2026, from [Link]

-

Berg, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved January 14, 2026, from [Link]

- Vertex AI Search. (n.d.). This compound, 1 gram.

-

PubChem - NIH. (n.d.). Isonicotinic Acid. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR of (a) 2 and (b) isn. spectra of the.... Retrieved January 14, 2026, from [Link]

-

MySkinRecipes. (n.d.). 2-(Methoxycarbonyl)isonicotinic acid. Retrieved January 14, 2026, from [Link]

-

Berg, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved January 14, 2026, from [Link]

-

SWK. (2015). Carbon and 2D NMR. Retrieved January 14, 2026, from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 14, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 4.3: Mass Spectrometry. Retrieved January 14, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 14, 2026, from [Link]

Sources

- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. refp.cohlife.org [refp.cohlife.org]

- 4. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. 2-(Methoxycarbonyl)isonicotinic acid [myskinrecipes.com]

- 7. 142074-49-5|this compound|BLD Pharm [bldpharm.com]

- 8. calpaclab.com [calpaclab.com]

- 9. This compound CAS#: 142074-49-5 [amp.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isonicotinic Acid [drugfuture.com]

- 15. memphis.edu [memphis.edu]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. researchgate.net [researchgate.net]

- 18. uanlch.vscht.cz [uanlch.vscht.cz]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Ethoxycarbonyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-(Ethoxycarbonyl)isonicotinic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The methodologies detailed herein are grounded in established chemical principles, ensuring reproducibility and reliability for researchers in the field.

Introduction: Significance and Applications

This compound, also known as 2,4-pyridinedicarboxylic acid 2-ethyl ester, is a pyridine derivative featuring both a carboxylic acid and an ethyl ester functional group.[1][2][3] This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. Its derivatives have been explored for their potential as therapeutic agents, including roles as inhibitors of prolyl 4-hydroxylase, which is implicated in fibrosis.[4] The strategic placement of the ester and acid moieties allows for selective chemical transformations, making it a key component in the design of novel pharmaceuticals and functional materials.

Synthesis of this compound

The most common and practical approach to the synthesis of this compound involves the selective mono-hydrolysis of the corresponding diester, diethyl 2,4-pyridinedicarboxylate. This method is favored for its high selectivity and good yields.

Overall Synthesis Scheme

The synthesis is a two-step process starting from 2,4-pyridinedicarboxylic acid (lutidinic acid).

Caption: Synthesis workflow for this compound.

Step 1: Synthesis of Diethyl 2,4-pyridinedicarboxylate

The initial step is a Fischer esterification of 2,4-pyridinedicarboxylic acid. This reaction utilizes an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid, to drive the equilibrium towards the formation of the diethyl ester.

Experimental Protocol:

-

Reaction Setup: To a suspension of 2,4-pyridinedicarboxylic acid (1 equivalent) in absolute ethanol (5-10 volumes), slowly add concentrated sulfuric acid (0.2-0.3 equivalents) with cooling in an ice bath.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude diethyl 2,4-pyridinedicarboxylate.[5][6]

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure diester.[6]

Causality: The use of excess ethanol and a strong acid catalyst is crucial for shifting the reaction equilibrium towards the product side of this reversible esterification. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

Step 2: Selective Monohydrolysis of Diethyl 2,4-pyridinedicarboxylate

The key to obtaining this compound is the selective hydrolysis of one of the two ester groups. The ester at the 4-position is sterically less hindered and electronically more susceptible to hydrolysis than the ester at the 2-position, which is adjacent to the nitrogen atom. This difference in reactivity allows for selective saponification.[7]

Experimental Protocol:

-

Reaction Setup: Dissolve diethyl 2,4-pyridinedicarboxylate (1 equivalent) in a mixture of ethanol and water.

-

Saponification: Add a solution of sodium hydroxide (1.0-1.2 equivalents) dropwise at room temperature. The reaction is typically stirred for 2-4 hours. Monitoring by TLC is essential to prevent di-hydrolysis.

-

Work-up: Once the starting material is consumed, the ethanol is removed under reduced pressure. The aqueous solution is then acidified to a pH of approximately 3-4 with dilute hydrochloric acid, leading to the precipitation of the product.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Causality: The precise control of the stoichiometry of the base is critical for achieving mono-hydrolysis. Using more than one equivalent of NaOH would lead to the formation of the dicarboxylic acid. The difference in electronic environment and steric hindrance between the C2 and C4 positions of the pyridine ring dictates the regioselectivity of the hydrolysis.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed.

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 142074-49-5 | [1][2][3] |

| Molecular Formula | C₉H₉NO₄ | [1][2] |

| Molecular Weight | 195.17 g/mol | [1] |

| Melting Point | 272-274 °C | [1] |

| Appearance | White to off-white crystalline solid | [8] |

Spectroscopic Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to elucidate the structure of the molecule by analyzing the chemical environment of the hydrogen atoms.

Expected Chemical Shifts (in DMSO-d₆):

-

Pyridine Protons: Three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm).

-

Ethyl Ester Protons: A quartet corresponding to the -OCH₂- group (around δ 4.4 ppm) and a triplet for the -CH₃ group (around δ 1.3 ppm).

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 13 ppm), which is exchangeable with D₂O.

Caption: Correlation of structure with expected ¹H NMR signals.

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Expected Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[9]

-

C=O Stretch (Ester): A strong, sharp absorption around 1720-1740 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption around 1680-1710 cm⁻¹.[9]

-

C-O Stretch (Ester and Carboxylic Acid): Bands in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region.[9][10]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Data (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺): A peak at m/z = 195, corresponding to the molecular weight of the compound.[1]

-

Key Fragmentation Peaks: Loss of the ethoxy group (-OC₂H₅, m/z = 45) to give a fragment at m/z = 150. Loss of the carboxyl group (-COOH, m/z = 45) is also possible.

Self-Validating Protocols and Trustworthiness

The protocols described are designed to be self-validating. For instance, in the selective hydrolysis step, monitoring the reaction by TLC allows for precise control, ensuring the reaction is stopped once the starting diester is consumed, thereby preventing the formation of the diacid. The distinct spectroscopic signatures of the starting materials, intermediate, and final product provide clear checkpoints for verification at each stage of the synthesis. The melting point of the final product serves as a reliable indicator of its purity.[1]

Conclusion

This guide has outlined a reliable and well-established methodology for the synthesis and characterization of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare this valuable building block for their scientific endeavors. The comprehensive characterization data provided serves as a benchmark for ensuring the quality and identity of the synthesized material.

References

-

Molbase. Cas no 142074-49-5 (this compound). [Link]

-

Molecules. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. [Link]

-

Oakwood Chemical. This compound, 1 gram. [Link]

-

Royal Society of Chemistry. †Electronic Supplementary Information (ESI). [Link]

-

PrepChem. Synthesis of Diethyl Pyridine-2,5-dicarboxylate. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000254). [Link]

- Google Patents.

-

Chemsrc. Diethyl 2,4-pyridinedicarboxylate | CAS#:41438-38-4. [Link]

-

National Institutes of Health. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

-

Chemistry LibreTexts. 12.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. Infrared Spectra of Functional Groups Isonicotinic Acid and The Complex. [Link]

- Google Patents. US2748137A - Process for preparing isonicotinic acid.

-

Taylor & Francis Online. Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. [Link]

-

Scholars Research Library. Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

-

Wikipedia. Isonicotinic acid. [Link]

-

NIST WebBook. Isonicotinic acid, 2-phenylethyl ester. [Link]

-

ResearchGate. Any procedure for the esterification of isonicotinic acid?. [Link]

-

CAS Common Chemistry. Diethyl 2,4-pyridinedicarboxylate. [Link]

-

Chemistry LibreTexts. 4.3: Mass Spectrometry. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

Sciencemadness Discussion Board. Preparation of Isonicotinic Acid and Ethyl Isonotinate. [Link]

-

MDPI. Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. [Link]

-

Michigan State University Chemistry. Infrared Spectroscopy. [Link]

-

CDN. Infrared Spectroscopy. [Link]

-

eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy. [Link]

-

eCampusOntario Pressbooks. 29.9 1H NMR Spectroscopy. [Link]

-

NIST WebBook. 1,2-Benzenedicarboxylic acid, 2-ethoxy-2-oxoethyl methyl ester. [Link]

-

University of Calgary. Spectra Problem #7 Solution. [Link]

Sources

- 1. 142074-49-5(this compound) | Kuujia.com [kuujia.com]

- 2. This compound CAS#: 142074-49-5 [amp.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Diethyl 2,4-pyridinedicarboxylate | CAS#:41438-38-4 | Chemsrc [chemsrc.com]

- 5. 2,5-PYRIDINEDICARBOXYLIC ACID DIETHYL ESTER | 5552-44-3 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates | MDPI [mdpi.com]

- 8. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

The Emerging Role of 2-(Ethoxycarbonyl)isonicotinic Acid in Cellular Signaling: A Technical Guide to its Mechanism of Action as a Hypoxia-Inducible Factor-1α Stabilizer

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 2-(Ethoxycarbonyl)isonicotinic acid, a pyridine carboxylic acid derivative with significant potential in modulating cellular responses to hypoxia. Emerging evidence points towards its role as an inhibitor of prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). This guide will dissect the intricate signaling cascade, offer field-proven insights into its experimental validation, and present a comprehensive framework for researchers, scientists, and drug development professionals.

Introduction: The Hypoxia-Inducible Factor (HIF) Pathway - A Master Regulator of Cellular Oxygen Homeostasis

Cellular adaptation to low oxygen availability, or hypoxia, is a fundamental process in both normal physiology and various pathological states, including cancer and ischemic diseases.[1][2][3][4] The master transcriptional regulators of the hypoxic response are the Hypoxia-Inducible Factors (HIFs), heterodimeric proteins composed of an oxygen-labile α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a constitutively expressed β-subunit (HIF-1β or ARNT).[1][2][3][4]

Under normoxic conditions, the HIF-α subunit is tightly regulated and rapidly degraded. This process is initiated by a class of 2-oxoglutarate (2-OG) dependent dioxygenases known as prolyl hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3).[5][6] These enzymes hydroxylate specific proline residues on the HIF-α subunit, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[6] Subsequent ubiquitination targets HIF-α for proteasomal degradation, effectively switching off the hypoxic response.

In hypoxic conditions, the lack of molecular oxygen as a co-substrate limits PHD activity.[5] This leads to the stabilization and accumulation of HIF-α in the cytoplasm. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[1][7] This transcriptional activation drives the expression of a multitude of genes involved in angiogenesis, glucose metabolism, cell survival, and erythropoiesis, enabling the cell to adapt to the low oxygen environment.

Proposed Mechanism of Action of this compound: Inhibition of Prolyl Hydroxylase

This compound, also known as 2,4-Pyridinedicarboxylic acid 2-ethyl ester, is a member of the pyridine carboxylic acid family, a class of compounds known for their diverse biological activities, including enzyme inhibition.[8][9][10] Based on available data for structurally related compounds and the known regulation of the HIF pathway, the primary mechanism of action for this compound is proposed to be the inhibition of prolyl hydroxylase (PHD) enzymes .

A study involving a structurally similar compound, pyridine-2,4-dicarboxylic acid diethyl ester, demonstrated its ability to stabilize HIF-1α.[11] This finding strongly suggests that this compound functions as a competitive inhibitor of PHDs, likely by mimicking the co-substrate 2-oxoglutarate. By binding to the active site of PHDs, it prevents the hydroxylation of HIF-1α, thereby leading to its stabilization and the subsequent activation of downstream hypoxic signaling pathways.

The proposed mechanism is visualized in the following signaling pathway diagram:

Figure 1: Proposed mechanism of action of this compound.

Experimental Validation of the Mechanism of Action

To rigorously validate the proposed mechanism of action, a series of well-defined experiments are essential. The following protocols provide a comprehensive workflow for confirming the role of this compound as a PHD inhibitor and HIF-1α stabilizer.

In Vitro Enzyme Inhibition Assay

Objective: To directly assess the inhibitory effect of this compound on the activity of recombinant PHD enzymes.

Methodology:

-

Reagents and Materials:

-

Recombinant human PHD2 (the most abundant isoform).

-

Synthetic peptide corresponding to the HIF-1α oxygen-dependent degradation domain (ODD).

-

2-oxoglutarate (2-OG).

-

Ascorbate.

-

Fe(II).

-

Alpha-ketoglutarate-dependent dioxygenase assay kit (e.g., fluorescence-based).

-

This compound.

-

Positive control inhibitor (e.g., Dimethyloxalylglycine - DMOG).[5]

-

-

Protocol:

-

Prepare a reaction buffer containing ascorbate and Fe(II).

-

In a 96-well plate, add the reaction buffer, recombinant PHD2, and the HIF-1α ODD peptide.

-

Add varying concentrations of this compound or the positive control (DMOG) to the wells.

-

Initiate the reaction by adding 2-OG.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the enzyme activity according to the kit manufacturer's instructions (e.g., by measuring the decrease in a fluorescent probe).

-

Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Expected Outcome: A dose-dependent inhibition of PHD2 activity by this compound, yielding a measurable IC50 value.

Cellular HIF-1α Stabilization Assay

Objective: To determine if this compound can stabilize HIF-1α in a cellular context.

Methodology:

-

Cell Culture:

-

Protocol:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for various time points (e.g., 2, 4, 8 hours). Include a vehicle control and a positive control (e.g., DMOG or hypoxia at 1% O2).

-

Lyse the cells and collect the protein extracts.

-

Perform Western blotting to detect HIF-1α levels. Use an antibody against a constitutively expressed protein (e.g., β-actin) as a loading control.

-

Expected Outcome: A dose- and time-dependent increase in the levels of HIF-1α protein in cells treated with this compound under normoxic conditions.

Target Gene Expression Analysis

Objective: To confirm that the stabilized HIF-1α is transcriptionally active and upregulates its target genes.

Methodology:

-

Cell Treatment and RNA Extraction:

-

Treat cells with this compound as described in the stabilization assay.

-

Extract total RNA from the treated cells.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Reverse transcribe the RNA into cDNA.

-

Perform qRT-PCR using primers for known HIF-1α target genes, such as VEGFA (Vascular Endothelial Growth Factor A) and SLC2A1 (GLUT1).[13]

-

Normalize the expression levels to a housekeeping gene (e.g., GAPDH or ACTB).

-

Expected Outcome: A significant upregulation in the mRNA levels of HIF-1α target genes in response to treatment with this compound.

Experimental Workflow Diagram:

Figure 2: A comprehensive experimental workflow for validating the proposed mechanism of action.

Quantitative Data Summary

The following table structure should be used to summarize the quantitative data obtained from the experimental validation.

| Assay | Compound | Concentration Range | Outcome Measure | Result |

| PHD Enzyme Inhibition | This compound | 0.1 nM - 100 µM | IC50 (µM) | To be determined |

| PHD Enzyme Inhibition | DMOG (Positive Control) | 0.1 nM - 100 µM | IC50 (µM) | To be determined |

| HIF-1α Stabilization (Western Blot) | This compound | 1 µM - 50 µM | Fold Change in HIF-1α | To be determined |

| Target Gene Expression (VEGFA) | This compound | 1 µM - 50 µM | Fold Change in mRNA | To be determined |

| Target Gene Expression (SLC2A1) | This compound | 1 µM - 50 µM | Fold Change in mRNA | To be determined |

Therapeutic Implications and Future Directions

The ability of this compound to stabilize HIF-1α through the inhibition of PHD enzymes opens up several promising therapeutic avenues. HIF-PHIs are a novel class of drugs being developed for the treatment of anemia associated with chronic kidney disease, as they can stimulate the production of endogenous erythropoietin (EPO).[13][14]

Beyond anemia, the modulation of the HIF pathway has potential applications in:

-

Ischemic Diseases: Promoting angiogenesis and cell survival in tissues affected by ischemia, such as in myocardial infarction and peripheral artery disease.

-

Wound Healing: Enhancing tissue repair and regeneration.

-

Inflammatory Diseases: Modulating the inflammatory response.

However, it is crucial to consider the potential dual role of HIF-1α in cancer. While HIF-1α stabilization can be beneficial in some contexts, its overactivation is also associated with tumor progression and metastasis.[3][7] Therefore, a thorough understanding of the specific cellular context and the selectivity profile of this compound against different PHD isoforms and other 2-OG dependent dioxygenases is paramount for its safe and effective therapeutic development.

Future research should focus on:

-

Determining the selectivity of this compound for the three PHD isoforms.

-

Evaluating its pharmacokinetic and pharmacodynamic properties in preclinical models.

-

Investigating its efficacy and safety in relevant disease models.

Conclusion

References

-

A combination of pyridine-2, 4-dicarboxylic acid diethyl ester and resveratrol stabilizes hypoxia-inducible factor 1-alpha and improves hair density in female volunteers. Int J Cosmet Sci. 2020;42(2):167-173. [Link]

-

2,4-Pyridinedicarboxylicacid, 2,4-diethyl ester. PubChem. [Link]

-

Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Bioorg Med Chem. 2015;23(4):758-765. [Link]

-

2-(Methoxycarbonyl)isonicotinic acid. MySkinRecipes. [Link]

-

Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. 2021;26(5):1435. [Link]

-

Cas no 142074-49-5 (this compound). Kuujia. [Link]

-

Identification of Chemical Compounds that Induce HIF-1α Activity. J Biomol Screen. 2011;16(7):723-732. [Link]

-

Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives Containing Thiourea, 1,2,4-triazole, Thiadiazole and Oxadiazole Moieties. Molecules. 2015;20(9):16530-16548. [Link]

-

Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Med Chem Res. 2012;21(7):1451-1470. [Link]

-

Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. Semantic Scholar. [Link]

-

HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. J Clin Med. 2021;10(11):2458. [Link]

-

HIF prolyl-hydroxylase inhibitor. Wikipedia. [Link]

-

Hypoxia-inducible factor. Wikipedia. [Link]

-

Enzymes and inhibitors in neonicotinoid insecticide metabolism. Pestic Biochem Physiol. 2010;97(1):1-9. [Link]

-

Hypoxia inducible factor-2α: a critical mediator of aggressive tumor phenotypes. Cell Cycle. 2009;8(22):3640-3644. [Link]

-

Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chem Sci. 2017;8(11):7438-7451. [Link]

-

Prolyl Hydroxylase Inhibitor-Mediated HIF Activation Drives Transcriptional Reprogramming in Retinal Pigment Epithelium: Relevance to Chronic Kidney Disease. Int J Mol Sci. 2022;23(21):13296. [Link]

-

Cellular inhibition of HIF-1α prolyl- and asparaginyl-hydroxylation by the PHD inhibitors. ResearchGate. [Link]

-

Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. Iran J Pharm Res. 2014;13(4):1375-1384. [Link]

-

Hypoxia inducible factors 1 and 2 are important transcriptional effectors in primary macrophages experiencing hypoxia. J Interferon Cytokine Res. 2010;30(6):415-425. [Link]

-

Nicotine Induces Hypoxia-Inducible Factor-1α Expression in Human Lung Cancer Cells via Nicotinic Acetylcholine Receptor – Mediated Signaling Pathways. Clin Cancer Res. 2008;14(22):7687-7695. [Link]

-

A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. 2022. [Link]

Sources

- 1. Identification of Chemical Compounds that Induce HIF-1α Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypoxia-inducible factor - Wikipedia [en.wikipedia.org]

- 3. Hypoxia inducible factor-2α: a critical mediator of aggressive tumor phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hypoxia inducible factors 1 and 2 are important transcriptional effectors in primary macrophages experiencing hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotine Induces Hypoxia-Inducible Factor-1α Expression in Human Lung Cancer Cells via Nicotinic Acetylcholine Receptor – Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A combination of pyridine-2, 4-dicarboxylic acid diethyl ester and resveratrol stabilizes hypoxia-inducible factor 1-alpha and improves hair density in female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]

discovery of 2-(Ethoxycarbonyl)isonicotinic acid derivatives

An In-Depth Technical Guide to the Synthesis and Application of 2-(Ethoxycarbonyl)isonicotinic Acid and Its Derivatives

Executive Summary

The isonicotinic acid framework represents a "privileged structure" in medicinal chemistry, most famously embodied by the frontline antitubercular drug Isoniazid. Its derivatives have demonstrated a vast spectrum of biological activities, making them a focal point of drug discovery for decades. This technical guide delves into the synthesis, derivatization, and therapeutic applications of a key difunctionalized building block: this compound (CAS 142074-49-5).[1][2] We will explore the foundational synthetic routes to its precursors, detail the strategic construction of the core molecule, and provide an in-depth analysis of how its derivatives are being leveraged to develop next-generation therapeutic agents against infectious diseases, inflammation, and cancer. This document is intended for researchers and drug development professionals, offering both high-level strategic insights and detailed, actionable experimental protocols.

The Isonicotinic Acid Scaffold: A Cornerstone of Modern Pharmacy

The pyridine ring is a ubiquitous heterocycle in pharmaceuticals due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a rigid scaffold for presenting functional groups in precise three-dimensional orientations. Isonicotinic acid (pyridine-4-carboxylic acid) and its derivatives are particularly prominent. The discovery of Isoniazid (isonicotinic acid hydrazide) revolutionized the treatment of tuberculosis and established this scaffold as a critical pharmacophore.

The introduction of a second functional group, as in this compound, transforms the simple scaffold into a versatile platform for combinatorial synthesis and fine-tuning of physicochemical properties. The presence of both a carboxylic acid and an ester at defined positions (C4 and C2, respectively) allows for selective and orthogonal chemical modifications, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles. These derivatives serve as crucial intermediates in the synthesis of compounds targeting a range of biological pathways, from central nervous system disorders to inflammatory diseases.[3][4]

Foundational Synthesis: Accessing the Ethyl Isonicotinate Precursor

The journey towards complex derivatives begins with the efficient synthesis of the mono-ester, ethyl isonicotinate. This compound is a fundamental starting material, and its preparation has been optimized through various methods, from classical approaches to modern, efficiency-focused techniques.[5][6]

Core Reaction: Esterification of Isonicotinic Acid

The direct esterification of isonicotinic acid with ethanol is the most straightforward conceptual route. The primary challenge lies in driving the equilibrium towards the product, which typically requires a strong acid catalyst and removal of water.

Caption: General scheme for Fischer esterification of isonicotinic acid.

Protocol 1: Classical Synthesis via Acyl Chloride Intermediate

This robust, high-yield method proceeds by activating the carboxylic acid with thionyl chloride (SOCl₂) to form a highly reactive acyl chloride intermediate, which then readily reacts with ethanol.

Rationale: The conversion to an acyl chloride circumvents the unfavorable equilibrium of direct esterification. Thionyl chloride is an excellent choice as its byproducts (SO₂ and HCl) are gaseous and easily removed. The final product is often isolated as a hydrochloride salt due to the basicity of the pyridine nitrogen, requiring a neutralization step to yield the free base.[7]

Step-by-Step Methodology:

-

Activation: Suspend isonicotinic acid (1.0 eq) in toluene. Add a catalytic amount of dimethylformamide (DMF) followed by the dropwise addition of thionyl chloride (1.1 eq) while stirring.

-

Reaction: Heat the mixture to 90-100°C for 1.5 hours until gas evolution ceases. The formation of the acyl chloride is typically accompanied by a change in the solution's appearance.

-

Esterification: Cool the reaction mixture to 90°C and carefully add absolute ethanol (1.5 eq) dropwise. Maintain the temperature at 100°C for an additional 1.5 hours.

-

Isolation: Cool the mixture in an ice bath. The product, ethyl isonicotinate hydrochloride, will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum.[7]

-

Neutralization: Dissolve the hydrochloride salt in cold water. Add sodium bicarbonate (NaHCO₃) portion-wise with stirring until the solution is neutral (pH ~7).

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ether or ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield pure ethyl isonicotinate.[7]

Protocol 2: Microwave-Assisted Green Synthesis

Modern synthetic chemistry emphasizes efficiency and sustainability. Microwave-assisted synthesis offers a significant reduction in reaction times and often improves yields.

Rationale: Microwave irradiation provides rapid and uniform heating, dramatically accelerating the rate of reaction compared to conventional heating. Using a solid catalyst like activated carbon simplifies purification.[8]

Step-by-Step Methodology:

-

Preparation: In a microwave reaction vessel, combine isonicotinic acid (1.0 eq), absolute ethanol (0.8 eq), activated carbon catalyst, and toluene as the solvent.

-

Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate for 10 minutes at 200W, maintaining a temperature of 130°C.[8]

-

Workup: After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium carbonate (Na₂CO₃) to pH 7.

-

Extraction: Separate the organic layer. Extract the aqueous phase with chloroform and combine the organic layers.

-

Purification: Recover the solvent by distillation, followed by vacuum distillation of the residue to obtain high-purity ethyl isonicotinate. A reported yield for this method is as high as 97.2%.[8]

Data Summary: Comparison of Synthetic Methods

| Parameter | Classical Acyl Chloride Method[7] | Microwave-Assisted Method[8] |

| Reaction Time | 3-4 hours | 10 minutes |

| Typical Yield | ~96% (hydrochloride salt) | ~97% |

| Key Reagents | Thionyl Chloride, DMF, Toluene | Activated Carbon, Toluene |

| Conditions | 100°C Conventional Heating | 130°C Microwave Irradiation |

| Advantages | Robust, well-established | Extremely rapid, high yield |

| Disadvantages | Use of corrosive SOCl₂ | Requires specialized equipment |

Advanced Synthesis of this compound

The synthesis of the difunctionalized target molecule requires a more complex, regioselective approach, often starting from a substituted pyridine precursor rather than isonicotinic acid itself. A notable route begins with 2,4-lutidine (2,4-dimethylpyridine).

Rationale: This strategy builds the required functional groups onto the pyridine ring sequentially. It leverages organometallic chemistry (deprotonation with n-butyllithium) to activate a specific methyl group, followed by electrophilic trapping and oxidation.[4]

Caption: Conceptual workflow for the synthesis of the target molecule from 2,4-lutidine.[4]

This multi-step process, often detailed in patent literature, involves the selective deprotonation of the 4-methyl group of 2,4-lutidine using a strong base like n-butyllithium (nBuLi) at low temperatures (-70 to -50°C).[4] The resulting anion is then trapped with an electrophile like DMF to introduce a formyl group precursor. Subsequent oxidation steps, such as ozonolysis, convert the side chains into the required carboxylic acid and ester functionalities. While complex, this approach provides controlled access to the desired 2,4-disubstituted pattern.

Key Derivatives and Their Therapeutic Significance

The true value of this compound and its precursors lies in their conversion to biologically active derivatives, primarily hydrazides and their corresponding hydrazones.

Caption: General pathway for converting an isonicotinate ester to bioactive hydrazones.

Antitubercular Agents

Building on the legacy of Isoniazid, numerous research programs focus on synthesizing novel isonicotinic acid hydrazide-hydrazones to overcome the growing threat of drug-resistant Mycobacterium tuberculosis (Mtb).[9] By condensing the core hydrazide with various aldehydes and ketones, chemists can introduce a wide array of lipophilic and electronically diverse substituents.

Mechanism & Rationale: Isoniazid is a prodrug activated by the Mtb catalase-peroxidase enzyme (KatG), and it subsequently inhibits mycolic acid synthesis. Resistance often arises from mutations in the katG gene. Novel hydrazone derivatives aim to either restore activity against resistant strains, improve potency, or possess entirely different mechanisms of action. Several synthesized derivatives have shown minimum inhibitory concentrations (MIC) significantly lower than Isoniazid itself, demonstrating their potential as next-generation anti-TB drugs.[10]

Anti-inflammatory and Antimicrobial Agents

The isonicotinic acid scaffold is not limited to anti-infectives. Many derivatives exhibit potent anti-inflammatory properties. Studies have identified compounds that act as powerful inhibitors of Reactive Oxygen Species (ROS), which are key mediators of inflammation.[11] Furthermore, the broad biological activity extends to general antimicrobial and antifungal applications. Derivatives featuring substituents like dichloro, hydroxyl, and tri-iodo groups have shown significant activity against bacteria such as S. aureus and E. coli and fungi like C. albicans.[12]

Anticancer Agents: Organometallic Complexes

A novel and promising application involves incorporating isonicotinic acid derivatives as ligands in organometallic complexes. Ruthenium(II) complexes bearing isonicotinic hydrazone-based ligands have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines.[13] This strategy combines the recognized biological activity of the hydrazone with the unique chemical properties of the metal center, opening a new avenue for the development of metal-based therapeutics.

Data Summary: Biological Activities of Isonicotinic Acid Derivatives

| Derivative Class | Therapeutic Area | Key Findings | References |

| Hydrazide-Hydrazones | Antitubercular | Potent activity against M. tuberculosis H37Rv, with some derivatives exceeding the potency of Isoniazid. | [10] |

| Oxadiazoles | Anti-inflammatory | Superior anti-inflammatory activity compared to the standard drug Naproxen. | [11] |

| Acyl Hydrazides | Antimicrobial | Broad-spectrum activity against various bacteria and fungi. | [12] |

| Ruthenium(II) Complexes | Anticancer | Moderate to high cytotoxic activity against melanoma, adenocarcinoma, and breast cancer cell lines. | [13] |

Detailed Experimental Protocol: Synthesis of an (E)-N'-benzylideneisonicotinohydrazide

This two-step protocol is representative of the synthesis of a large class of biologically active hydrazone derivatives, starting from the common precursor, ethyl isonicotinate.[14]

Step A: Synthesis of Isonicotinic Hydrazide

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl isonicotinate (1.0 eq) in ethanol.

-

Reaction: Add hydrazine hydrate (99%, 3.0 eq) to the solution. Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.

-

Isolation: Cool the reaction mixture to room temperature and reduce the solvent volume under vacuum. Cool the concentrated solution in an ice bath to precipitate the isonicotinic hydrazide as a white solid.

-

Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and dry to yield the pure product.

Step B: Synthesis of the Hydrazone via Condensation

-

Setup: Dissolve the synthesized isonicotinic hydrazide (1.0 eq) in ethanol. Add benzaldehyde (1.0 eq) to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

-

Reaction: Reflux the mixture for 2.5 to 3 hours, monitoring by TLC.[14]

-

Isolation: Upon completion, cool the reaction mixture. The hydrazone product will often precipitate directly from the solution.

-

Purification: Filter the precipitate, wash thoroughly with cold distilled water, and then with a cold 30% ethyl acetate:hexane mixture to remove unreacted aldehyde. Dry the solid product.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and melting point determination.

Conclusion and Future Outlook

The this compound scaffold and its simpler precursors remain highly valuable and versatile platforms in drug discovery. The synthetic accessibility of ethyl isonicotinate, coupled with the straightforward conversion to a vast library of hydrazone derivatives, ensures its continued relevance. The demonstrated success in generating potent antitubercular and anti-inflammatory agents underscores the fruitfulness of this chemical space.

Future efforts will likely focus on expanding the diversity of derivatives beyond hydrazones, exploring new bioisosteric replacements, and applying modern computational tools, such as Quantitative Structure-Activity Relationship (QSAR) modeling, for more rational drug design.[12] The integration of these scaffolds into novel therapeutic modalities, like organometallic anticancer agents, highlights a dynamic and evolving field with significant potential to address unmet medical needs.

References

- Zhengzhou Changkuan Technology Co., Ltd. et al. (2019). Ethyl isonicotinate synthesis. ChemicalBook.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding Ethyl Isonicotinate: Properties, Synthesis, and Supply Chain Insights.

- PrepChem. (n.d.). Synthesis of ethyl isonicotinate hydrochloride. PrepChem.com.

- Judge, V. et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20.

-

Judge, V. et al. (2013). Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Medicinal Chemistry, 9(1), 53-76. Available at: [Link]

- Bentham Science. (n.d.). Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents. Bentham Science.

- MySkinRecipes. (n.d.). 2-(Methoxycarbonyl)isonicotinic acid.

-

Yaqoob, S. et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1439. Available at: [Link]

-

Khan, I. et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6770. Available at: [Link]

- Fisher Scientific. (n.d.). Ethyl isonicotinate, 98%. Fisher Scientific.

- Chemistry Stack Exchange. (2024). Synthesis of racemic nicotine.

- BLD Pharm. (n.d.). 142074-49-5|this compound.

-

Jin, X. et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Journal of Organic Chemistry, 87(3), 1541-1544. Available at: [Link]

- Molbase. (n.d.). Cas no 142074-49-5 (this compound).

- Hoffmann-La Roche. (2006). Process for preparation of isonicotinic acid derivatives. Google Patents.

- Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines.

-

Emami, S. et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(10), 19255-19270. Available at: [Link]

-

Martins, T. S. et al. (2024). Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. Molecules, 29(10), 2296. Available at: [Link]

Sources

- 1. 142074-49-5|this compound|BLD Pharm [bldpharm.com]

- 2. 142074-49-5(this compound) | Kuujia.com [kuujia.com]

- 3. 2-(Methoxycarbonyl)isonicotinic acid [myskinrecipes.com]

- 4. WO2006048172A1 - Process for preparation of isonicotinic acid derivatives - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Ethyl isonicotinate, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. prepchem.com [prepchem.com]

- 8. Ethyl isonicotinate synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents | Bentham Science [benthamscience.com]

- 11. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands | MDPI [mdpi.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(Ethoxycarbonyl)isonicotinic Acid (CAS 142074-49-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyridine Carboxylic Acid Derivative

2-(Ethoxycarbonyl)isonicotinic acid, registered under CAS number 142074-49-5, is a pyridine carboxylic acid derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring both a carboxylic acid and an ethyl ester group on the pyridine ring, offers multiple reaction sites for chemical modification. This dual functionality allows for the strategic construction of more complex molecules, making it a valuable intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

The isonicotinic acid scaffold is a well-established pharmacophore, forming the core of numerous drugs with a wide range of biological activities, including antimicrobial and anti-inflammatory properties. As a derivative of isonicotinic acid, this compound is positioned as a key starting material for the development of new chemical entities with potentially enhanced efficacy and novel mechanisms of action. Understanding its chemical behavior and reactivity is therefore crucial for its effective utilization in the synthesis of next-generation pharmaceuticals.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 142074-49-5 | |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [2] |

| Melting Point | 272-274 °C | |

| Boiling Point (Predicted) | 438.8 ± 30.0 °C | |

| Density (Predicted) | 1.304 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.00 ± 0.10 | |

| XLogP3 (Predicted) | 0.9 | |

| Topological Polar Surface Area | 76.5 Ų | |

| Purity (Typical) | ≥98% (HPLC) | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Storage | Sealed in dry, 2-8°C | [2] |

Structural Formula:

Caption: Chemical structure of this compound.

Spectroscopic Characterization (Predicted)

While a publicly available, comprehensive set of spectra for this compound is not readily found, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the protons of the ethyl ester group.

-

Pyridine Ring Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts will be influenced by the electron-withdrawing effects of the carboxylic acid and ester groups.

-

Ethyl Group Protons: A quartet corresponding to the methylene protons (-CH₂-) adjacent to the ester oxygen (likely in the δ 4.0-4.5 ppm range) and a triplet for the terminal methyl protons (-CH₃) (likely in the δ 1.2-1.5 ppm range).

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbons: Two signals in the downfield region (δ 160-180 ppm) corresponding to the carboxylic acid and ester carbonyl carbons.

-

Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm).

-

Ethyl Group Carbons: A signal for the methylene carbon (-CH₂-) around δ 60-65 ppm and a signal for the methyl carbon (-CH₃) around δ 14-16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.[4]

-

C=O Stretch (Carboxylic Acid and Ester): Strong absorption bands in the range of 1760-1690 cm⁻¹. The two carbonyl groups may result in two distinct or overlapping peaks.[4]

-

C-O Stretch (Ester and Carboxylic Acid): Bands in the 1320-1210 cm⁻¹ region.[4]

-

C-H Stretch (Aromatic and Aliphatic): Signals above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group.[4]

-

C=C and C=N Stretch (Pyridine Ring): Absorptions in the 1600-1400 cm⁻¹ region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (195.17 g/mol ). Fragmentation patterns would likely involve the loss of the ethyl group, the ethoxy group, and the carboxylic acid group.

Synthesis and Reactivity

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2,4-pyridinedicarboxylic acid in anhydrous ethanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) is added dropwise at 0°C.[5]

-

Reaction Conditions: The reaction mixture is then heated to reflux and stirred for a controlled period. The progress of the reaction should be monitored by a suitable technique like thin-layer chromatography (TLC) to maximize the yield of the desired mono-ester and minimize the formation of the di-ester.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

The reactivity of this molecule is dictated by its two functional groups. The carboxylic acid can be converted to an amide, acid chloride, or another ester. The ethyl ester can be hydrolyzed back to the carboxylic acid or undergo transesterification. The pyridine nitrogen can also participate in reactions, such as N-oxidation or quaternization. This multi-faceted reactivity makes it a highly valuable and adaptable building block in a synthetic workflow.

Application in Drug Discovery and Development

Isonicotinic acid and its derivatives have a rich history in medicinal chemistry, with prominent examples including the anti-tuberculosis drug isoniazid.[3] The presence of the pyridine ring is often associated with favorable pharmacokinetic properties and the ability to engage in various biological interactions.

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[6] Its bifunctional nature allows for the introduction of diverse substituents, enabling the exploration of a wide chemical space in the search for new drug candidates. It is particularly useful in the development of compounds targeting central nervous system disorders and inflammatory diseases.[6]

Potential Therapeutic Areas:

-

Antimicrobial Agents: The isonicotinic acid core is a known pharmacophore for antimicrobial activity. Derivatives of this compound could be synthesized and screened for activity against various bacterial and fungal strains.

-

Anti-inflammatory Drugs: Isonicotinic acid derivatives have shown promise as anti-inflammatory agents. The carboxylic acid and ester moieties of the title compound can be modified to create novel non-steroidal anti-inflammatory drugs (NSAIDs).

-

Enzyme Inhibitors: The structural features of this molecule make it a suitable starting point for the design of inhibitors for various enzymes implicated in disease.

Safety and Handling

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling this chemical include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[2]

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Conclusion

This compound (CAS 142074-49-5) is a strategically important building block for medicinal chemists and drug development professionals. Its well-defined chemical structure, predictable spectroscopic properties, and versatile reactivity make it an ideal starting material for the synthesis of novel compounds with therapeutic potential. While direct biological activity data for this specific compound is limited, its role as a key intermediate in the synthesis of pharmaceutically relevant molecules is clear. This technical guide provides a solid foundation of knowledge for researchers looking to leverage the unique chemical properties of this compound in their drug discovery and development programs.

References

-

MySkinRecipes. 2-(Methoxycarbonyl)isonicotinic acid. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). [Link]

-

Eichhorn, T., Dimić, D., Marković, Z., & Kaluđerović, G. N. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate-polyethylene glycol ester ligands. Journal of the Serbian Chemical Society, 88(12), 1335–1354. [Link]

- Google Patents.

-

The Royal Society of Chemistry. †Electronic Supplementary Information (ESI). [Link]

-

Natural Products Magnetic Resonance Database. 1H NMR Spectrum (1D, 600.133705802, CD3OD, simulated) (Peak List) (NP0002621). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000254). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000254). [Link]

- Google Patents.

-

Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. [Link]

-

Wikipedia. Isonicotinic acid. [Link]

-

Taylor & Francis Online. Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. [Link]

- Google Patents. Process for preparing pyridine-2,3-dicarboxylic acid compounds.

-

Chemistry LibreTexts. 12.5: Infrared Spectra of Some Common Functional Groups. [Link]

- Google Patents. Process for the preparation of pyridine-2,3-dicarboxylic acid esters.

-

ResearchGate. Infrared Spectra of Functional Groups Isonicotinic Acid and The Complex. [Link]

-

University of Calgary. Spectra Problem #7 Solution. [Link]

-

Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

-

Ainfo Inc. Isonicotinic acid: Structure, synthesis, applications and biochemical significance | Blog. [Link]

-

SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]

-

PubChem. Ethyl isonicotinate. [Link]

-

PubMed Central. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

-

NIST Chemistry WebBook. Isonicotinic acid, 2-amino-6-chloro-, hydrazide. [Link]

-

ResearchGate. Any procedure for the esterification of isonicotinic acid?. [Link]

-

NIST Chemistry WebBook. Isonicotinic acid, morpholide. [Link]

-

NIST Chemistry WebBook. Isonicotinic acid, 2-phenylethyl ester. [Link]

-

SpectraBase. Isonicotinic acid - Optional[MS (GC)] - Spectrum. [Link]

-

MassBank. Organic compounds. [Link]

-

PubChem. Isonicotinic Acid. [Link]

Sources

solubility of 2-(Ethoxycarbonyl)isonicotinic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(Ethoxycarbonyl)isonicotinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of this compound, a key heterocyclic building block in medicinal chemistry. While extensive quantitative solubility data for this specific compound in a wide array of organic solvents is not broadly published, this document furnishes the foundational knowledge and detailed methodologies required for its empirical determination. We delve into the physicochemical properties of this compound, present established protocols for solubility assessment, and offer insights into the anticipated solubility behavior based on its structural relationship to the well-characterized parent compound, isonicotinic acid. This guide is intended to empower researchers to conduct robust solubility studies, ensuring data integrity and facilitating informed decisions in drug discovery and development workflows.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount parameter. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure. Therefore, a thorough understanding and precise measurement of a compound's solubility in various solvent systems are indispensable during the pre-formulation and formulation development phases.[1][2]

This compound is a derivative of isonicotinic acid, a molecule of significant pharmaceutical relevance, most notably as a precursor to the antituberculosis drug isoniazid.[3][4] The introduction of the ethoxycarbonyl group modifies the polarity and hydrogen bonding capabilities of the parent molecule, thereby influencing its solubility profile. This guide will provide a framework for understanding and determining the solubility of this compound, addressing the current gap in publicly available, solvent-specific data.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is the first step in predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 142074-49-5 | [5][6] |

| Molecular Formula | C9H9NO4 | [5][7] |

| Molecular Weight | 195.17 g/mol | [5][7] |

| Predicted pKa | 3.00 ± 0.10 | [7] |

| Predicted Boiling Point | 438.8 ± 30.0 °C | [7] |

| Predicted Density | 1.304 ± 0.06 g/cm3 | [7] |

| Appearance | White to off-white crystalline solid | [4] |

The predicted pKa suggests that this compound is a weak acid. This is a crucial piece of information, as the solubility of ionizable compounds is highly dependent on the pH of the medium.[8][9] The presence of both a carboxylic acid and an ester functional group, along with the pyridine ring, allows for a range of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which will govern its solubility in different organic solvents.

A Note on the Parent Compound: Isonicotinic Acid

While specific data for the title compound is scarce, the solubility of its parent, isonicotinic acid, has been studied. Isonicotinic acid is soluble in water and hot ethanol, but has limited solubility in ether and benzene.[3] Studies have also reported its solubility in methanol, ethanol, 1-propanol, 2-propanol, and 1,2-propanediol at various temperatures.[10] The addition of the ethoxycarbonyl group to form this compound is expected to increase its lipophilicity, which would generally lead to decreased solubility in polar protic solvents like water and increased solubility in less polar organic solvents.

Experimental Determination of Solubility: The Gold Standard

Given the lack of published data, empirical determination of solubility is necessary. The shake-flask method is the most reliable and widely used technique for measuring equilibrium solubility.[11]

The Shake-Flask Method: A Step-by-Step Protocol

This method involves allowing an excess of the solid compound to equilibrate with the solvent of interest until the solution is saturated.